Lipophilicity Modulation: Comparing log P of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one to Deferiprone and Other Hydroxypyridinones
The lipophilicity of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one, as indicated by its predicted log P (XLogP3) of -0.6, is substantially lower than that of the clinically used deferiprone (3-hydroxy-1,2-dimethylpyridin-4(1H)-one, log P ≈ 0.6) . Another calculated value for the compound gives log P = -0.12420 [1]. This lower lipophilicity directly impacts membrane permeability and cellular iron mobilization kinetics, making the target compound more hydrophilic and less prone to non-specific membrane partitioning than deferiprone.
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | XLogP3 = -0.6; Log P = -0.12420 (calculated) |
| Comparator Or Baseline | Deferiprone: Log P ≈ 0.6; Hydroxypyridinone class: Log P range typically 0.5 to 2.0 for optimal cellular iron mobilization |
| Quantified Difference | Target compound is at least 1.2 log units (15.8-fold) more hydrophilic than deferiprone based on XLogP3; a difference of 0.72 log units (5.2-fold) based on the alternative calculation. |
| Conditions | In silico prediction (XLogP3) and calculated log P |
Why This Matters
This difference is critical for procurement decisions in drug discovery programs focused on tuning bioavailability; a more hydrophilic iron chelator may exhibit reduced passive cellular uptake but enhanced renal clearance, a key parameter in designing next-generation chelators with improved safety profiles [2].
- [1] Chem960. 6323-21-3 (2-(Hydroxymethyl)-5-methoxy-4(1H)-pyridinone). Chemical Properties Database. View Source
- [2] Hider, R. C.; Liu, Z. D. Emerging Understanding of the Advantage of Small Molecules such as Hydroxypyridinones in the Treatment of Iron Overload. Bentham Science, 2013, 10, 12. View Source
